molecular formula C19H15BrN2O B4992115 N-(4-anilinophenyl)-4-bromobenzamide

N-(4-anilinophenyl)-4-bromobenzamide

Cat. No.: B4992115
M. Wt: 367.2 g/mol
InChI Key: HDEDYEKKZYTLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-anilinophenyl)-4-bromobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to a bromobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-anilinophenyl)-4-bromobenzamide typically involves the reaction of 4-bromobenzoic acid with aniline derivatives. The process can be summarized as follows:

    Step 1: Activation of 4-bromobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Step 2: The activated 4-bromobenzoic acid is then reacted with 4-anilinophenylamine under controlled conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The aniline group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted benzamides
  • Oxidized or reduced aniline derivatives
  • Coupled aromatic compounds

Scientific Research Applications

Chemistry: N-(4-anilinophenyl)-4-bromobenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of novel materials with specific electronic and optical properties.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an inhibitor of specific enzymes or receptors. It has shown promise in preliminary studies for its antibacterial and anticancer properties.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-4-bromobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The aniline group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

  • N-(4-anilinophenyl)benzamide
  • N-(4-anilinophenyl)-4-nitrobenzamide
  • N-(4-anilinophenyl)-4-chlorobenzamide

Uniqueness: N-(4-anilinophenyl)-4-bromobenzamide is unique due to the presence of the bromine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where halogenated derivatives are preferred.

Properties

IUPAC Name

N-(4-anilinophenyl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O/c20-15-8-6-14(7-9-15)19(23)22-18-12-10-17(11-13-18)21-16-4-2-1-3-5-16/h1-13,21H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEDYEKKZYTLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.